Tert-butyl methyl(piperidin-3-ylmethyl)carbamate
CAS No.: 169750-76-9
Cat. No.: VC20900507
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169750-76-9 |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3 |
| Standard InChI Key | HQZPRFQKDGVCLB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)CC1CCCNC1 |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1CCCNC1 |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate belongs to the chemical class of carbamates with a piperidine heterocycle. The compound is identified by several key parameters:
Structural Features
The chemical structure exhibits several important features:
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A six-membered piperidine ring with nitrogen at position 1
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A methylene (-CH₂-) linker attached at position 3 of the piperidine ring
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A N-methylcarbamate group connected to the methylene linker
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A tert-butyl group protecting the carbamate function
This arrangement creates a molecule with two nitrogen centers: one in the piperidine ring and another in the carbamate functionality. The placement of the methylene linker at position 3 of the piperidine ring is particularly significant for its conformational properties and reactivity .
Physical and Chemical Properties
Physical Properties
While detailed physical characterization is limited in the literature, the compound is typically observed as a solid at room temperature. Its physical properties can be inferred from similar carbamate derivatives:
Spectroscopic Characteristics
Spectroscopic data provides critical information for structural confirmation and purity assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on related carbamate compounds, the expected key ¹H-NMR shifts would include:
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tert-butyl protons: singlet at approximately 1.4-1.5 ppm (9H)
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N-methyl protons: singlet around 2.8-3.0 ppm (3H)
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Piperidine ring protons: multiple signals between 1.5-3.5 ppm
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Methylene linker protons: signals at approximately 3.0-3.5 ppm (2H)
For ¹³C-NMR, characteristic signals would include the carbamate carbonyl carbon (approximately 152-154 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (approximately 28.3 ppm) .
Reactivity Profile
The reactivity of tert-butyl methyl(piperidin-3-ylmethyl)carbamate is dominated by the carbamate functionality and the piperidine nitrogen:
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The carbamate group is stable under neutral and basic conditions but labile under acidic conditions
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The piperidine nitrogen can function as a nucleophile in various reactions
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The methylene linker provides a reactive site for potential functionalization
This reactivity profile makes the compound valuable in multistep synthetic sequences where selective transformations are required .
Synthesis Methods
General Synthetic Approaches
Several synthetic routes can be envisioned for the preparation of tert-butyl methyl(piperidin-3-ylmethyl)carbamate:
Carbamate Formation
The most direct approach involves reaction of N-methyl-N-(piperidin-3-ylmethyl)amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in an appropriate solvent such as dichloromethane or THF. This method generally provides good yields and high purity.
Functionalization of Protected Piperidine
An alternative approach starts with 3-(hydroxymethyl)piperidine, followed by conversion of the hydroxyl to a leaving group, nucleophilic substitution with methylamine, and protection with Boc₂O.
Chemoenzymatic Approach
Recent advances in synthetic methodology suggest potential for chemoenzymatic approaches similar to those reported for related compounds. For instance, the synthesis of tert-butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate, a related structure, has been achieved using transaminase (ATA) biocatalysts with high enantioselectivity (>99.9% ee) .
This approach offers several advantages:
Applications in Research and Industry
Pharmaceutical Intermediates
Tert-butyl methyl(piperidin-3-ylmethyl)carbamate serves as a valuable building block in pharmaceutical synthesis due to several factors:
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The piperidine ring is a privileged structure found in numerous bioactive compounds
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The protected carbamate functionality allows for selective manipulations
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The methylene linker provides conformational flexibility
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The potential for stereoselective synthesis enables preparation of enantiomerically pure derivatives
The compound and its analogs have found application in the synthesis of various therapeutic agents, particularly those targeting central nervous system disorders and inflammatory conditions .
Medicinal Chemistry Applications
In medicinal chemistry, the compound has relevance to several therapeutic areas:
Central Nervous System Agents
Related piperidine carbamates have been incorporated into molecules with activity at various neurotransmitter receptors, including:
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Dopamine receptors
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Opioid receptors
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Serotonin receptors
Enzyme Inhibitors
Structurally similar compounds have demonstrated enzyme inhibitory activity, particularly against:
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Cholinesterases
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Kinases (including IRAK4 inhibitors)
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Proteases
Receptor Modulators
The structural framework has been utilized in the development of receptor modulators, including orexin receptor antagonists, which have application in sleep disorders .
Research Tool
Beyond its role as a synthetic intermediate, tert-butyl methyl(piperidin-3-ylmethyl)carbamate serves as a research tool in various contexts:
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As a reference standard for analytical method development
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In structure-activity relationship studies
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For investigating carbamate chemistry and reactivity
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As a model compound for studying protecting group strategies
Analytical Methods and Characterization
Identification Techniques
Several analytical techniques are employed for the identification and characterization of tert-butyl methyl(piperidin-3-ylmethyl)carbamate:
Chromatographic Methods
High-performance liquid chromatography (HPLC) using reversed-phase columns provides effective separation and quantification. Typical conditions include:
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C18 columns
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Mobile phases consisting of acetonitrile/water mixtures with buffer
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UV detection at 210-220 nm
Mass Spectrometry
Mass spectrometric analysis reveals characteristic fragmentation patterns:
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Molecular ion peak at m/z 228
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Fragment ions corresponding to loss of the tert-butyl group (m/z 172)
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Fragments associated with the piperidine ring
Infrared Spectroscopy
IR spectroscopy shows distinctive absorptions for:
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Carbamate C=O stretching (approximately 1680-1700 cm⁻¹)
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C-N stretching bands (1150-1250 cm⁻¹)
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tert-butyl C-H stretching (2950-3000 cm⁻¹)
Biological Activity and Metabolism
Metabolic Considerations
Based on studies of related compounds such as m-tert-butylphenyl N-methylcarbamate, potential metabolic pathways include:
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Hydroxylation of the tert-butyl group
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N-demethylation of the N-methyl substituent
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Hydrolysis of the carbamate linkage
These transformations are typically mediated by cytochrome P450 enzymes, with significant species variations in metabolic rates and patterns .
Current Research and Future Directions
Recent Advances
Recent research related to piperidine carbamates has focused on:
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Development of chemoenzymatic synthetic approaches for improved efficiency and stereoselectivity
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Application in the synthesis of therapeutically important compounds, particularly orexin receptor antagonists and IRAK4 inhibitors
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Optimization of reaction conditions for improved yields and reduced environmental impact
Future Research Opportunities
Several promising research directions emerge:
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Development of catalytic methods for asymmetric synthesis of the piperidine scaffold
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Exploration of new biocatalytic approaches for environmentally friendly production
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Investigation of structure-activity relationships to design improved pharmacological agents
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Application in emerging therapeutic areas such as immunomodulation and metabolic disorders
Challenges and Limitations
Current challenges in the field include:
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Limited stereoselective methods for introducing substituents at specific positions of the piperidine ring
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Scale-up issues for industrial production
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Need for greener synthetic approaches to reduce waste and energy consumption
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